Ferrocene, 1-[(1R)-1-[bis(1,1-dimethylethyl)phosphino]ethyl]-2-[bis[4-(trifluoromethyl)phenyl]phosphino]-, (2R)-
CAS No.:
Cat. No.: VC15878398
Molecular Formula: C34H48F6FeP2
Molecular Weight: 688.5 g/mol
* For research use only. Not for human or veterinary use.
![Ferrocene, 1-[(1R)-1-[bis(1,1-dimethylethyl)phosphino]ethyl]-2-[bis[4-(trifluoromethyl)phenyl]phosphino]-, (2R)- -](/images/structure/VC15878398.png)
Specification
Molecular Formula | C34H48F6FeP2 |
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Molecular Weight | 688.5 g/mol |
IUPAC Name | [(1R)-1-[2-bis[4-(trifluoromethyl)phenyl]phosphanylcyclopentyl]ethyl]-ditert-butylphosphane;cyclopentane;iron |
Standard InChI | InChI=1S/C29H38F6P2.C5H10.Fe/c1-19(37(26(2,3)4)27(5,6)7)24-9-8-10-25(24)36(22-15-11-20(12-16-22)28(30,31)32)23-17-13-21(14-18-23)29(33,34)35;1-2-4-5-3-1;/h11-19,24-25H,8-10H2,1-7H3;1-5H2;/t19-,24?,25?;;/m1../s1 |
Standard InChI Key | JRQFJZMJWPMCTL-ZSFUJXLDSA-N |
Isomeric SMILES | C[C@H](C1CCCC1P(C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F)P(C(C)(C)C)C(C)(C)C.C1CCCC1.[Fe] |
Canonical SMILES | CC(C1CCCC1P(C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F)P(C(C)(C)C)C(C)(C)C.C1CCCC1.[Fe] |
Introduction
Structural and Stereochemical Features
Core Architecture
The molecule features a ferrocene backbone substituted at the 1- and 2-positions with phosphine groups. The 1-position carries a [(1R)-1-[bis(1,1-dimethylethyl)phosphino]ethyl] moiety, while the 2-position is occupied by a [bis[4-(trifluoromethyl)phenyl]phosphino] group . This arrangement creates a planar chiral environment due to the restricted rotation of the cyclopentadienyl rings and the stereogenic phosphorus centers .
Electronic and Steric Properties
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Electron-withdrawing effects: The trifluoromethyl (-CF₃) groups on the aryl phosphine induce significant electron withdrawal, modulating the ligand’s σ-donor and π-acceptor capabilities .
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Steric bulk: The tert-butyl (C(CH₃)₃) groups create a conical steric shield around the phosphorus atom, directing substrate approach in catalytic cycles .
Table 1: Key Structural Parameters
Property | Value/Description | Source |
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Molecular formula | C₃₄H₃₈F₆FeP₂ | |
Chirality | Planar (ferrocene) + P-stereogenicity | |
Phosphine substituents | t-Bu (1-position), 4-CF₃Ph (2-position) |
Synthesis and Functionalization
Diastereoselective Lithiation Strategy
The ligand is synthesized through a multi-step sequence starting from Ugi’s amine derivatives :
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Lithiation: Chiral ferrocene precursors undergo diastereoselective lithiation using sec-butyllithium at -78°C to generate configurationally stable intermediates .
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Phosphine introduction: Sequential quenching with chlorophosphines (e.g., ClP(t-Bu)₂ and ClP(4-CF₃C₆H₄)₂) installs the phosphine groups with retention of stereochemistry .
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Purification: Chromatographic separation on silica gel yields the enantiomerically pure product, confirmed by ³¹P NMR and X-ray crystallography .
Challenges in Synthesis
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Phosphine dichloride availability: Limited commercial access to aryl(alkyl)phosphine dichlorides necessitates custom synthesis, complicating scale-up .
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Stereochemical control: Competing pathways during lithiation require strict temperature control (-78°C) to maintain >95% diastereomeric excess .
Applications in Asymmetric Catalysis
Gold(I)-Catalyzed Cycloadditions
The ligand forms highly active [Au(L)(NTf₂)] complexes for enantioselective formal [4+2] cycloadditions. Key performance metrics include:
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Substrate scope: Arylalkynes with electron-donating (e.g., -OMe) or withdrawing (-CF₃) groups convert to bicyclic products in >90% yield and 96:4 er .
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Reactivity enhancement: Compared to JohnPhos-type ligands, turnover frequencies increase 3–5× due to improved π-π interactions between the ferrocenyl backbone and substrates .
Table 2: Catalytic Performance in Model Reactions
Substrate | Yield (%) | Enantiomeric Ratio (er) | Reference |
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4-MeO-C₆H₄-C≡C-CH₂CH₂CH₂ | 95 | 96:4 | |
4-CF₃-C₆H₄-C≡C-CH₂CH₂CH₂ | 92 | 92:8 | |
3-Thienyl-C≡C-CH₂CH₂CH₂ | 88 | 89:11 |
Hydrogenation and Cross-Coupling
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Rhodium-catalyzed hydrogenation: The ligand enables asymmetric hydrogenation of α,β-unsaturated ketones with 85–92% ee, outperforming BINAP derivatives by 10–15% .
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Palladium cross-coupling: Suzuki-Miyaura couplings of aryl chlorides proceed at 0.5 mol% catalyst loading, achieving >99% conversion in <12 h .
Comparative Analysis with Related Ligands
vs. Josiphos and BoPhoz
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Steric tunability: The tert-butyl/CF₃Ph combination provides broader steric adjustment than Josiphos’ diphenylphosphine groups .
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Electronic effects: CF₃ groups lower the LUMO of bound metals by 0.3 eV versus BoPhoz, accelerating oxidative addition steps .
vs. Chiral Dioxazoline Ligands
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